

# Application Notes and Protocols: Long-Term Preclinical Safety of Enarodustat

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For Researchers, Scientists, and Drug Development Professionals

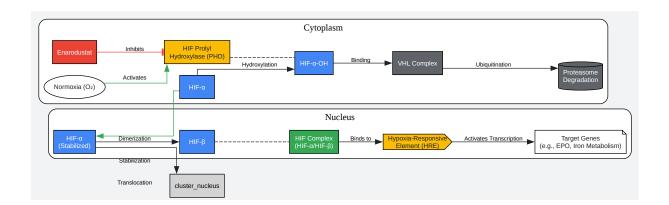
## Introduction

Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] By inhibiting HIF-PH enzymes, Enarodustat mimics a hypoxic state, leading to the stabilization and activation of HIF transcription factors.[2][3] This activation stimulates the body's natural production of endogenous erythropoietin (EPO), improves iron metabolism and utilization, and ultimately promotes the production of red blood cells.[3][4][5] It is developed for the treatment of anemia associated with chronic kidney disease (CKD) in both non-dialysis and dialysis-dependent patients.[6][7] This document outlines the protocols and summarizes the findings from key long-term preclinical safety studies, including carcinogenicity assessments, to support its clinical development.

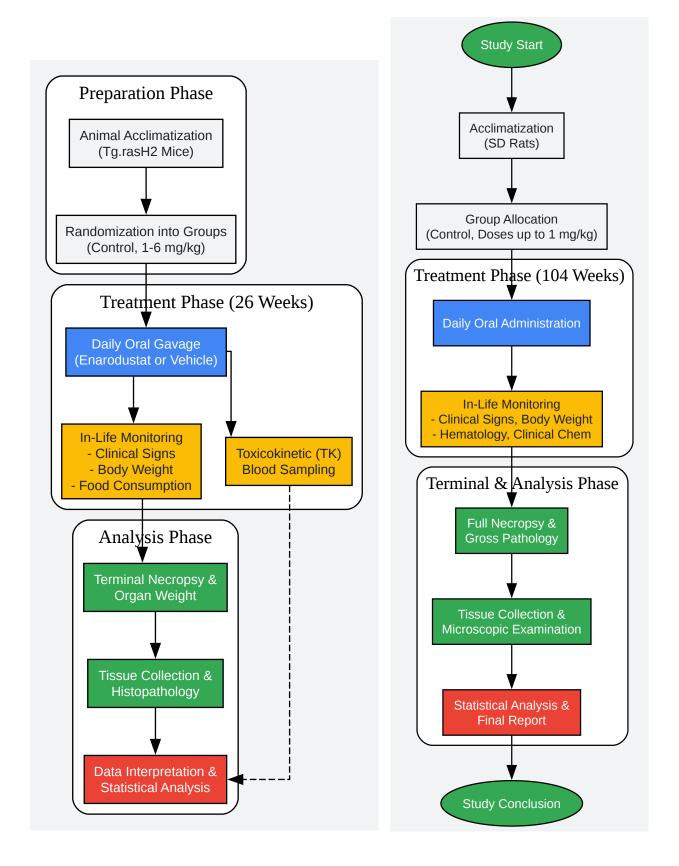
## Mechanism of Action: HIF Signaling Pathway

Under normal oxygen levels (normoxia), HIF- $\alpha$  subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[3] This modification allows the von Hippel-Lindau (VHL) protein complex to recognize and target HIF- $\alpha$  for ubiquitination and subsequent degradation by the proteasome.[3] **Enarodustat** inhibits the PHD enzymes, preventing this degradation.[3] Consequently, HIF- $\alpha$  stabilizes, translocates to the nucleus, and dimerizes with HIF- $\beta$ .[3] This HIF complex then binds to hypoxia-responsive elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis (e.g., EPO) and iron metabolism (e.g., divalent metal transporter 1, ferroportin).[3][4]









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